8-Aminoquinoline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups in this compound enhances its versatility for various chemical reactions and applications, particularly in drug development and biochemical research.
8-Aminoquinoline-6-carboxylic acid is classified as a heterocyclic aromatic compound. It contains a quinoline core structure with an amino group at the 8-position and a carboxylic acid at the 6-position, which contributes to its chemical reactivity and biological activity.
The synthesis of 8-aminoquinoline-6-carboxylic acid typically involves several key steps:
The synthesis can also involve:
The molecular structure of 8-aminoquinoline-6-carboxylic acid features:
The molecular formula is C9H8N2O2, with a molecular weight of approximately 176.17 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure .
8-Aminoquinoline-6-carboxylic acid undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 8-aminoquinoline-6-carboxylic acid varies depending on its application:
8-Aminoquinoline-6-carboxylic acid is typically a solid at room temperature with varying solubility in polar solvents like water and organic solvents depending on pH.
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits significant interactions with biological macromolecules due to its functional groups, enhancing its potential applications in drug design .
8-Aminoquinoline-6-carboxylic acid has numerous applications across various fields:
The 8-aminoquinoline (8-AQ) scaffold represents one of medicinal chemistry's most enduring antiparasitic platforms, with clinical use spanning nearly a century. First-generation derivatives like pamaquine (introduced in 1926) and later primaquine (1952) established the pharmacophoric importance of the 8-aminoquinoline core for radical cure of relapsing malarias [1] [3]. These early compounds demonstrated unprecedented activity against dormant liver-stage Plasmodium vivax hypnozoites – a therapeutic niche no other antimalarial class adequately addressed [1]. However, their clinical utility was severely constrained by dose-limiting hemotoxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients, driving sustained research into structurally refined analogues [3] [6].
The strategic introduction of carboxylic acid functionalities at the C6 position emerged as a key medicinal chemistry approach to optimize drug-like properties. This modification significantly alters the physicochemical profile – increasing polarity (logP reduction), modifying electronic distribution, and introducing hydrogen-bonding capability [2] [8]. 8-Aminoquinoline-6-carboxylic acid (molecular formula: C₁₀H₈N₂O₂; SMILES: C1=CC2=CC(=CC(=C2N=C1)N)C(=O)O) serves as both a synthetic intermediate and a critical structural motif for advanced analogue development [2]. Its emergence coincided with medicinal chemistry's broader recognition of carboxylic acid bioisosterism as a strategy to fine-tune pharmacokinetic and pharmacodynamic properties while retaining target engagement [8].
Second-generation 8-AQs like tafenoquine (FDA-approved 2018) provided pharmacological advances through extended half-lives enabling single-dose administration, yet retained the G6PD-linked hemolytic risk intrinsic to the 8-AQ chemotype [3] [6]. This persistent toxicity limitation highlighted the need for structurally innovative approaches beyond simple side-chain modifications. The C6-carboxylic acid moiety provides three strategic advantages in this endeavor:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1